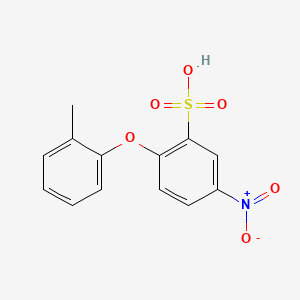

2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid

Description

Properties

CAS No. |

93893-57-3 |

|---|---|

Molecular Formula |

C13H11NO6S |

Molecular Weight |

309.30 g/mol |

IUPAC Name |

2-(2-methylphenoxy)-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C13H11NO6S/c1-9-4-2-3-5-11(9)20-12-7-6-10(14(15)16)8-13(12)21(17,18)19/h2-8H,1H3,(H,17,18,19) |

InChI Key |

FIBJEQINQFELMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitrobenzenesulphonic Acid Derivatives

- 2-Chloro-5-nitrobenzenesulphonic Acid (CAS 96-73-1): Structural Difference: The 2-methylphenoxy group in the target compound is replaced by a chlorine atom. Impact on Properties: Chlorine’s electron-withdrawing nature increases the acidity of the sulphonic acid group compared to the electron-donating 2-methylphenoxy substituent. This difference influences solubility and reactivity in substitution reactions. Chlorinated derivatives are often more reactive in electrophilic aromatic substitution but may exhibit higher environmental persistence .

- 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide (CAS 78068-39-0): Structural Difference: Contains a sulphonamide (–SO₂NH–) group instead of sulphonic acid and a trifluoromethylphenoxy substituent. The trifluoromethyl group increases lipophilicity, improving membrane permeability compared to the methyl group in the target compound .

Phenoxy-Substituted Aromatic Compounds

- Kresoxim-methyl (CAS 143390-89-0): Structural Features: A methoxyiminoacetate ester with a 2-methylphenoxy group linked via a methylene bridge. Comparison: While both compounds share the 2-methylphenoxy moiety, Kresoxim-methyl’s methoxyimino and ester groups render it a fungicide with distinct metabolic pathways (e.g., hydrolysis to carboxylic acid derivatives). The target sulphonic acid lacks the ester functionality, likely reducing its volatility and altering bioavailability .

- (2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid (490-M01): Key Difference: Contains a methoxyiminoacetate backbone instead of a sulphonic acid group. Biological Relevance: The acetate group facilitates interactions with microbial enzymes, as seen in antimicrobial sulfonamide derivatives (e.g., 5-(substituted phenyl)-N-(2-oxo-2-substituted phenylethyl)amines). The target compound’s sulphonic acid group may confer higher water solubility but lower membrane penetration .

Sulphonamide and Sulphonyl Ester Derivatives

- 5-(Substituted Phenyl)-N-(2-Oxo-2-substituted Phenylethyl)-N-methylfuran-2-sulfonamides (4a-4m): Structural Contrast: These antimicrobial agents incorporate a furan-sulphonamide core. Functional Comparison: Sulphonamides generally exhibit bacteriostatic activity by inhibiting folate synthesis.

- 2-Methyl-5-nitrobenzenesulphonic Acid Phenyl Ester: Synthesis Pathway: Produced via reaction of 2-methyl-5-nitrobenzenesulphonyl chloride with phenol. Ester vs. Acid: The phenyl ester derivative is more lipophilic than the sulphonic acid, influencing applications in agrochemical intermediates. Hydrolysis of the ester would yield the sulphonic acid, highlighting its role as a synthetic precursor .

Key Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Functional Groups | Notable Properties/Applications |

|---|---|---|---|

| 2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid | 2-methylphenoxy, –NO₂, –SO₃H | Sulphonic acid | High acidity, potential agrochemical intermediate |

| 2-Chloro-5-nitrobenzenesulphonic acid | Cl, –NO₂, –SO₃H | Sulphonic acid | Stronger acidity, industrial synthesis |

| Kresoxim-methyl | 2-methylphenoxy, methoxyiminoacetate | Ester, methoxyimino | Fungicide, hydrolyzes to carboxylic acid |

| 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide | –SO₂NH–, –CF₃, –NO₂ | Sulphonamide | Herbicide, enhanced lipophilicity |

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Impact on Sulphonic Acid Acidity | Biological Relevance |

|---|---|---|---|

| 2-Methylphenoxy (–O–C₆H₄–CH₃) | Electron-donating | Moderate acidity | Agrochemical intermediates |

| Chlorine (–Cl) | Electron-withdrawing | High acidity | Industrial reactions |

| Trifluoromethyl (–CF₃) | Strongly electron-withdrawing | N/A (sulphonamide) | Increased lipophilicity |

Preparation Methods

Synthesis Pathways and Intermediate Formation

Preparation of 2-Methyl-5-nitrobenzenesulfonic Acid

The synthesis begins with 2-methyl-5-nitrobenzenesulfonic acid, a key intermediate. As detailed in U.S. Patent 4,608,205 and related patents, this compound is synthesized via nitration of 2-methylbenzenesulfonic acid using mixed nitric-sulfuric acid systems. The reaction proceeds at 40–60°C, yielding a 78–85% product after recrystallization.

Oxidation to 2-Carboxy-5-nitrobenzenesulfonic Acid

The intermediate 2-methyl-5-nitrobenzenesulfonic acid undergoes oxidation to form 2-carboxy-5-nitrobenzenesulfonic acid. Patents US6127572A and EP0897910B1 describe two primary methods:

- Hypochlorite Oxidation : Treatment with sodium hypochlorite (NaOCl) or potassium hypochlorite (KOCl) in alkaline media (pH 10–11) at 85–110°C for 3–5 hours.

- Nitric Acid Oxidation : Reaction with concentrated nitric acid at 130–220°C under pressure, though this method is less favored due to side reactions.

The hypochlorite route achieves higher yields (76–88%) and minimizes dimerization byproducts compared to nitric acid.

Table 1: Comparison of Oxidation Methods

| Parameter | Hypochlorite Method | Nitric Acid Method |

|---|---|---|

| Temperature (°C) | 85–110 | 130–220 |

| Yield (%) | 76–88 | 60–72 |

| Byproduct Formation | Low | Moderate |

| Reaction Time (h) | 3–5 | 2–4 |

Etherification with 2-Methylphenol

The carboxyl group in 2-carboxy-5-nitrobenzenesulfonic acid is replaced with a 2-methylphenoxy group via nucleophilic aromatic substitution. This step requires:

Optimization of Hypochlorite-Mediated Oxidation

Reagent Stoichiometry and pH Control

The oxidation of 2-methyl-5-nitrobenzenesulfonic acid to the carboxylic acid derivative requires 3–10 molar equivalents of hypochlorite, with optimal results at 4–7 equivalents. Alkaline conditions (pH ≥10) are maintained using NaOH or KOH to prevent acid-catalyzed side reactions.

Table 2: Effect of Hypochlorite Equivalents on Yield

| Equivalents | Yield (%) | Purity (%) |

|---|---|---|

| 3 | 68 | 89 |

| 5 | 83 | 93 |

| 7 | 88 | 95 |

| 10 | 85 | 91 |

Temperature and Reaction Time

Elevated temperatures (85–110°C) accelerate the oxidation but risk over-oxidation. A stepwise heating profile is employed:

Workup and Purification Strategies

Isolation of the Carboxylic Acid Intermediate

Post-oxidation, the reaction mixture is cooled to 15–20°C, acidified with HCl to pH 2–3, and filtered to isolate the product as a monosodium or monopotassium salt. Drying under vacuum (75°C, 100 mbar) yields a white powder with 93–95% purity.

Purification of the Final Product

After etherification, the crude 2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid is purified via:

- Recrystallization : From ethanol-water mixtures (3:1 v/v) at 0–5°C.

- Ion Exchange Chromatography : To remove residual sulfonic acid impurities.

Industrial Applications and Derivatives

The compound serves as a precursor for:

- Dyes : Azo dyes incorporating the sulfonic acid group for enhanced water solubility.

- Agrochemicals : Herbicides and fungicides leveraging the nitro-phenoxy motif.

- Pharmaceuticals : Intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs).

"The hypochlorite-mediated oxidation represents a scalable and efficient pathway for synthesizing nitroaromatic sulfonic acids, provided stringent pH and temperature controls are maintained."

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid, and what analytical techniques confirm its purity?

- Methodological Answer : The compound is synthesized via sequential functionalization. A typical route involves:

Sulfonation : Introducing the sulfonic acid group to a substituted benzene ring under controlled conditions (e.g., sulfuric acid at 80–100°C) .

Nitration : Electrophilic aromatic substitution using nitric acid in the presence of a directing group (e.g., methylphenoxy) to achieve regioselective nitro group placement .

- Purity Confirmation :

- HPLC : Quantify impurities using reverse-phase chromatography with UV detection (λ = 254 nm).

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on aromatic proton splitting patterns and sulfonic acid proton absence (deuterated solvent exchange) .

- Elemental Analysis : Validate empirical formula (CHNOS) with ≤0.3% deviation .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., sulfonic acid group geometry) .

- FT-IR Spectroscopy : Identify key functional groups (e.g., S=O stretching at 1170–1230 cm, nitro group at 1520 cm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M–H]) at m/z 332.0345 (calculated for CHNOS) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the regioselectivity of nitration in the synthesis of this compound?

- Methodological Answer :

- Directing Effects : The methylphenoxy group (-O-CH-CH) acts as an ortho/para-directing group. Nitration at the para position relative to the sulfonic acid group is favored due to steric hindrance from the methyl group .

- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and predict reactive sites .

- Isotopic Labeling : Track nitration pathways using N-labeled nitric acid and analyze via NMR .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Systematic Solubility Screen : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) at 25°C and 50°C. Use gravimetric analysis to quantify saturation points .

- pH-Dependent Studies : Adjust pH (2–12) to assess sulfonic acid deprotonation effects. Monitor via UV-Vis spectroscopy (λ = 300 nm for nitro group absorption) .

- Controlled Crystallization : Compare solubility in metastable vs. stable polymorphs using differential scanning calorimetry (DSC) .

Q. What methodologies assess the compound’s stability under varying pH conditions for drug formulation studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to HCl (0.1 M, pH 1) and NaOH (0.1 M, pH 13) at 40°C for 24 hours. Analyze degradation products via LC-MS .

- Kinetic Stability Assays : Determine half-life (t) at physiological pH (7.4) using HPLC-UV. Calculate activation energy (E) via Arrhenius plots .

- Solid-State Stability : Store lyophilized powder at 40°C/75% RH for 4 weeks. Monitor hygroscopicity and chemical degradation by FT-IR .

Q. What role does the sulfonic acid group play in modulating biological activity or material properties?

- Methodological Answer :

- Biological Systems : The sulfonic acid group enhances water solubility and facilitates ionic interactions with enzyme active sites (e.g., tyrosine phosphatases). Test inhibition kinetics via Michaelis-Menten assays .

- Materials Science : Incorporate the compound into polymer matrices (e.g., sulfonated polyetheretherketone) to study proton conductivity for fuel cell applications. Measure conductivity using electrochemical impedance spectroscopy (EIS) .

Q. How can researchers evaluate the environmental fate of this compound, including biodegradation and hydrolysis pathways?

- Methodological Answer :

- Aerobic Biodegradation : Use OECD 301F test with activated sludge. Monitor CO evolution via titrimetry over 28 days .

- Hydrolysis Studies : Expose to aqueous buffers (pH 4, 7, 9) at 50°C. Identify nitro group reduction products (e.g., amine derivatives) using GC-MS .

- Photodegradation : Simulate sunlight exposure (λ > 290 nm) in a photoreactor. Track nitro group cleavage via HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.